5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione
Description
5-(4-Hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a bicyclic pyrimidine derivative characterized by a fused pyrimido[4,5-d]pyrimidine core with three ketone groups (trione), a 4-hydroxyphenyl substituent at position 5, and methyl groups at positions 1 and 2.
Properties
IUPAC Name |
5-(4-hydroxyphenyl)-1,3-dimethyl-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c1-17-11-9(12(20)18(2)14(17)22)10(15-13(21)16-11)7-3-5-8(19)6-4-7/h3-6,10,19H,1-2H3,(H2,15,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVDWKBERYKDKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)O)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with barbituric acid derivatives under acidic or basic conditions, followed by cyclization and methylation steps. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as recrystallization or chromatography are essential to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, altering its biological activity.
Substitution: Various substitution reactions can occur at the phenyl or pyrimidine rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide).
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, it has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, making it a subject of ongoing pharmaceutical research .
Industry
Industrially, it can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physical Properties
The substituent on the phenyl ring significantly influences melting points (MP) and spectral properties. Key comparisons include:
Table 1: Melting Points and Substituent Effects
*Note: The target compound’s MP is hypothesized to exceed 300°C (similar to 4i) due to para-substituent symmetry enhancing crystallinity. The hydroxyl group likely introduces hydrogen bonding, increasing MP compared to nitro or chloro analogs .
Spectral and Structural Features
- IR Spectroscopy : Hydroxyl-containing analogs (e.g., 4b) show broad O–H stretches near 3486 cm⁻¹, while methoxy derivatives (4i, 4d) exhibit NH stretches at ~3350 cm⁻¹ and strong C=O peaks at 1680–1755 cm⁻¹ . The target compound’s IR spectrum would display overlapping O–H (hydroxyl) and C=O bands.
- NMR : Methyl groups in 1,3-dimethyl derivatives (e.g., 4i) resonate at δ 3.08–3.37 ppm, while aromatic protons in para-substituted phenyl rings appear as multiplets near δ 7.10–7.34 ppm .
Bioactivity Comparisons
Pyrimido[4,5-d]pyrimidine derivatives exhibit antioxidant activity, with IC50 values correlating to substituent electronic effects. For example:
Biological Activity
5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a complex organic compound belonging to the class of pyrimidine derivatives. Its unique structure contributes to various biological activities that have been the subject of recent research. This article explores its mechanisms of action, biological effects, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C20H18N4O3
- Molecular Weight : 362.4 g/mol
- IUPAC Name : 1,3-dimethyl-5-(4-phenylphenyl)-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione
- InChI Key : OOSKGBBLTSDWIM-UHFFFAOYSA-N
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The hydroxyl group allows for hydrogen bonding with target proteins or enzymes, while the hydrophobic biphenyl moiety enhances interactions through hydrophobic effects. These interactions can modulate enzymatic activity and cellular signaling pathways.
Antiparasitic Activity
Recent studies have highlighted the potential of pyrimido[5,4-d]pyrimidine derivatives in combating neglected tropical diseases such as sleeping sickness and leishmaniasis. In vitro evaluations demonstrated that certain derivatives exhibited low micromolar activity against Trypanosoma brucei and Leishmania infantum, with IC50 values ranging from 0.9 to 13.4 μM. Notably, one derivative showed a selectivity index (SI) greater than 10 against both parasites .
| Compound | Target Parasite | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 4c | T. brucei | 0.94 | >107 |
| 4c | L. infantum | 3.13 | >32 |
Cytotoxicity Studies
The cytotoxic effects of the compound were assessed against the THP1 cell line. Most tested compounds demonstrated acceptable cytotoxicity profiles with selectivity towards parasitic cells over human cells.
Study on Antitrypanosomal Activity
A study synthesized several pyrimido[5,4-d]pyrimidines and evaluated their activity against Trypanosoma brucei. The most active compound was identified as derivative 4c with significant potency (IC50 = 0.94 μM) and a high selectivity index . This finding supports the potential development of new antitrypanosomal agents based on this scaffold.
Synthesis and Evaluation of New Derivatives
Research has focused on developing new synthetic routes for pyrimido derivatives to enhance their biological activity and reduce toxicity. A novel method involving TBHP-mediated oxidative synthesis has shown promise in producing substituted pyrimido compounds efficiently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
